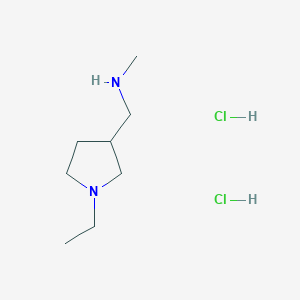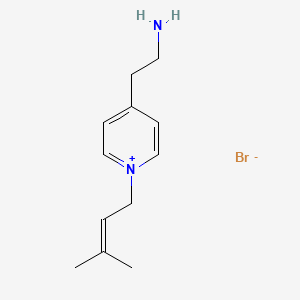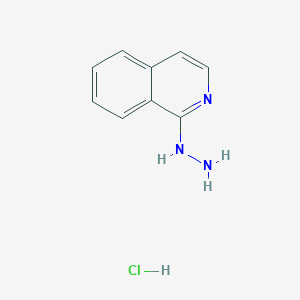
(2-Ethoxyethyl)amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyethyl)amine oxalate: is an organic compound that is commonly used in various chemical and industrial applications. It is a derivative of 2-ethoxyethylamine, which is known for its use as a solvent and intermediate in organic synthesis. The compound is characterized by its ability to form stable salts with oxalic acid, making it useful in various chemical reactions and processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Ethoxyethyl)amine oxalate can be synthesized through the reaction of 2-ethoxyethylamine with oxalic acid. The reaction typically involves mixing equimolar amounts of 2-ethoxyethylamine and oxalic acid in a suitable solvent, such as ethanol or water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then isolated through filtration and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethoxyethyl)amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives with lower oxidation states.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethoxy derivatives.
Applications De Recherche Scientifique
Chemistry: (2-Ethoxyethyl)amine oxalate is used as a reagent in organic synthesis, particularly in the formation of amine derivatives and other nitrogen-containing compounds .
Biology: The compound has applications in biochemical research, where it is used to study enzyme interactions and protein modifications .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: The compound is used in the production of dyes, adhesives, and coatings. It also serves as a stabilizer in various chemical formulations .
Mécanisme D'action
The mechanism by which (2-ethoxyethyl)amine oxalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group allows for specific binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These interactions facilitate the compound’s role in catalysis, stabilization, and modification of biological molecules .
Comparaison Avec Des Composés Similaires
2-Ethoxyethylamine: The parent compound, used as a solvent and intermediate in organic synthesis.
Ethanolamine: A related compound with similar applications in chemistry and industry.
Diethanolamine: Another related compound used in the production of surfactants and other industrial chemicals.
Uniqueness: (2-Ethoxyethyl)amine oxalate is unique due to its ability to form stable salts with oxalic acid, enhancing its utility in various chemical processes. Its specific functional groups also allow for diverse chemical reactions and applications, making it a versatile compound in both research and industry .
Propriétés
IUPAC Name |
2-ethoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C2H2O4/c1-2-6-4-3-5;3-1(4)2(5)6/h2-5H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXIDZFHVWMLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Piperazine, 1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, dihydrochloride](/img/structure/B7953520.png)



![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B7953541.png)
![[3-(Methoxymethyl)phenyl]amine sulfate (salt)](/img/structure/B7953550.png)



![[N'-(N-methyl-N-phenylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7953586.png)
